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Compound of Interest

N-(2-ethoxyphenyl)-3-
Compound Name:
oxobutanamide

Cat. No.: B1362492

N-(2-ethoxyphenyl)-3-oxobutanamide: A
Technical Guide

CAS Number: 41687-09-6

This technical guide provides a comprehensive overview of N-(2-ethoxyphenyl)-3-
oxobutanamide, including its chemical and physical properties, synthesis, spectroscopic
characterization, and potential applications. This document is intended for researchers,
scientists, and professionals in the fields of drug development and chemical synthesis.

Chemical and Physical Properties

N-(2-ethoxyphenyl)-3-oxobutanamide, also known as Acetoacet-O-phenetidide, is a beta-
ketoamide derivative. Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of N-(2-ethoxyphenyl)-3-oxobutanamide
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Property Value Reference
CAS Number 41687-09-6 [1]
Molecular Formula C12H15NOs [1]
Molecular Weight 221.25 g/mol [1]

N-(2-ethoxyphenyl)-3-
IUPAC Name ( y? Y [1]
oxobutanamide

Acetoacet-O-phenetidide, N-
Synonyms (2- [1]

ethoxyphenyl)acetoacetamide

XLogP3 1.9 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor

C)c;untg p 3 s
Rotatable Bond Count 5 [1]
Exact Mass 221.10519334 Da [1]
Monoisotopic Mass 221.10519334 Da [1]
Topological Polar Surface Area  55.4 A2 [1]

Note: Experimental data for the melting point, boiling point, and solubility of N-(2-
ethoxyphenyl)-3-oxobutanamide are not readily available in the searched literature. For
comparison, the isomeric compound N-(4-ethoxyphenyl)-3-oxobutanamide has a reported
melting point of 102-104.5 °C.[2]

Synthesis

The synthesis of N-(2-ethoxyphenyl)-3-oxobutanamide typically follows the general
procedure for the formation of N-aryl-acetoacetamides, which involves the condensation of an
aniline derivative with a (3-keto-ester, such as ethyl acetoacetate.
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Experimental Protocol: Synthesis of N-(2-
ethoxyphenyl)-3-oxobutanamide

This protocol is a generalized procedure based on common methods for the synthesis of
related acetoacetamides.

Materials:

2-Ethoxyaniline

Ethyl acetoacetate

Toluene (or another suitable high-boiling point solvent)

Catalytic amount of acid (e.g., p-toluenesulfonic acid) or base (e.g., sodium ethoxide)

Ethanol (for recrystallization)

Standard laboratory glassware and heating apparatus
Procedure:

¢ In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2-
ethoxyaniline (1 equivalent) in toluene.

e Add ethyl acetoacetate (1.1 equivalents) to the solution.
e Add a catalytic amount of p-toluenesulfonic acid.

» Heat the reaction mixture to reflux. The progress of the reaction can be monitored by
observing the collection of the ethanol-water azeotrope in the Dean-Stark trap.

e Once the reaction is complete (as determined by TLC or the cessation of azeotrope
collection), cool the reaction mixture to room temperature.

» Remove the toluene under reduced pressure.
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e The crude product can be purified by recrystallization from a suitable solvent, such as
ethanol, to yield N-(2-ethoxyphenyl)-3-oxobutanamide as a solid.
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Caption: Synthetic workflow for N-(2-ethoxyphenyl)-3-oxobutanamide.

Spectroscopic Characterization

While experimental spectra for N-(2-ethoxyphenyl)-3-oxobutanamide are not widely
published, a theoretical interpretation based on its structure and data from analogous
compounds is presented below.

'H NMR Spectroscopy

The expected proton NMR chemical shifts for N-(2-ethoxyphenyl)-3-oxobutanamide in CDCls
are as follows:

0 1.4-1.5 ppm (t, 3H): Methyl protons of the ethoxy group.

0 2.3 ppm (s, 3H): Methyl protons of the acetyl group.

0 3.6 ppm (s, 2H): Methylene protons between the two carbonyl groups.

0 4.0-4.1 ppm (q, 2H): Methylene protons of the ethoxy group.

0 6.9-7.2 ppm (m, 4H): Aromatic protons.
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e 08.5-9.0 ppm (br s, 1H): Amide proton (NH).

3C NMR Spectroscopy

The predicted carbon NMR chemical shifts for N-(2-ethoxyphenyl)-3-oxobutanamide in
CDCls are:

0 14-15 ppm: Methyl carbon of the ethoxy group.

0 31 ppm: Methyl carbon of the acetyl group.

0 50 ppm: Methylene carbon between the two carbonyl groups.

0 64 ppm: Methylene carbon of the ethoxy group.

0 112-128 ppm: Aromatic carbons.

0 148 ppm: Aromatic carbon attached to the ethoxy group.

0 165 ppm: Amide carbonyl carbon.

0 205 ppm: Ketone carbonyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of N-(2-ethoxyphenyl)-3-oxobutanamide is expected to show the following
characteristic absorption bands:

3250-3400 cm~1* (N-H stretch): A moderate to strong band corresponding to the amide N-H
stretching vibration.

e 3000-3100 cm~1* (aromatic C-H stretch): Weak to medium bands for the C-H stretching of the
aromatic ring.

e 2850-2980 cm~1 (aliphatic C-H stretch): Medium bands for the C-H stretching of the methyl
and methylene groups.

e ~1720 cm~1 (C=0 ketone stretch): A strong band for the ketonic carbonyl group.
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e ~1670 cm~1 (C=0 amide | stretch): A strong band for the amide carbonyl group.
e ~1540 cm~! (N-H bend and C-N stretch, amide Il): A medium to strong band.
e 1400-1600 cm~1 (C=C aromatic stretch): Several medium to weak bands.

e 1200-1250 cm~1 (Ar-O-C stretch): A strong band for the aryl ether linkage.

Mass Spectrometry

The fragmentation pattern of N-(2-ethoxyphenyl)-3-oxobutanamide in mass spectrometry is
expected to show a molecular ion peak [M]* at m/z 221. The fragmentation is likely to proceed
through cleavage of the amide and keto groups. Key expected fragments include:

m/z 178: Loss of the acetyl group (CH3CO).

m/z 137: Cleavage of the butanamide chain, leaving the ethoxyphenylamine fragment.

m/z 109: Loss of ethylene from the ethoxy group of the m/z 137 fragment.

m/z 43: The acetyl cation (CH3CO)™.

Biological Activity and Potential Applications

There is limited specific information on the biological activity of N-(2-ethoxyphenyl)-3-
oxobutanamide in the current literature. However, the broader class of 3-oxobutanamides has
been investigated for various biological activities.

e Antimicrobial and Antioxidant Potential: Some studies on other 3-oxobutanamide derivatives
have explored their potential as antimicrobial and antioxidant agents.[3]

o Cytotoxicity: Certain derivatives of the acetoacetanilide class have demonstrated cytotoxic
effects against various cancer cell lines, suggesting that this scaffold could be a starting point
for the development of new cytotoxic agents.[4]

o Synthetic Intermediate: N-aryl-3-oxobutanamides are versatile intermediates in organic
synthesis, particularly in multicomponent reactions to generate diverse heterocyclic
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structures.[4] It has been noted that N-(2-ethoxyphenyl)-3-oxobutanamide behaves
similarly to its methoxy analog in some of these reactions.[4]

Given the lack of specific biological data, a logical workflow for investigating this compound
would involve initial screening for various biological activities followed by more in-depth
mechanistic studies if any promising activity is identified.

N-(2-ethoxyphenyl)-3-oxobutanamide

¢ Initial Biological Screening ¢
Antimicrobial Assays Antioxidant Assays Cytotoxicity Screening
(Bacteria, Fungi) (e.g., DPPH, ABTS) (Cancer Cell Lines)
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Y Y

(Enzyme Inhibition Assays) (Signaling Pathway Analysis)
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Caption: Proposed workflow for the biological evaluation of N-(2-ethoxyphenyl)-3-
oxobutanamide.
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Conclusion

N-(2-ethoxyphenyl)-3-oxobutanamide is a readily synthesizable compound with a range of
interesting chemical features. While its biological profile is currently underexplored, its
structural similarity to other biologically active acetoacetanilides suggests that it may possess
valuable pharmacological properties. This technical guide provides a foundation for future
research into this compound, from its basic chemical characterization to the exploration of its
potential as a synthetic building block or a bioactive agent. Further experimental validation of
its physical properties and a systematic investigation of its biological activities are warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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